5-Bromo-6-(cyclopropylmethoxy)picolinic acid

Cannabinoid CB2 receptor agonists Medicinal chemistry Patent-protected intermediates

Sourcing the exact Hoffmann-La Roche patent intermediate for CB2 agonist synthesis is challenging. 5-Bromo-6-(cyclopropylmethoxy)picolinic acid (CAS 1415898-37-1) is the validated precursor to the 6-cyclopropylmethoxy-5-substituted-pyridine-2-carboxamide pharmacophore (EP3126349A1). • Bromine handle enables parallel SAR via Suzuki/Buchwald-Hartwig/Negishi coupling • Conserved cyclopropylmethoxy group ensures CB2/CB1 selectivity • Direct precursor to RSR-056 and PET imaging probes. Global shipping.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 1415898-37-1
Cat. No. B1401297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(cyclopropylmethoxy)picolinic acid
CAS1415898-37-1
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=N2)C(=O)O)Br
InChIInChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
InChIKeyQPEGUWFJPMYQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(cyclopropylmethoxy)picolinic acid (CAS 1415898-37-1): A Strategic Intermediate for Cannabinoid CB2 Agonist Synthesis


5-Bromo-6-(cyclopropylmethoxy)picolinic acid (CAS 1415898-37-1) is a disubstituted pyridine-2-carboxylic acid derivative with a bromine atom at the 5-position and a cyclopropylmethoxy group at the 6-position of the picolinic acid core [1]. The compound has a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.10 g/mol, with a predicted density of 1.652 ± 0.06 g/cm³ and a predicted boiling point of 378.8 ± 42.0 °C . It is specifically disclosed as a synthetic intermediate in patent EP3126349A1 for the preparation of 5,6-disubstituted pyridine-2-carboxamides that act as cannabinoid receptor 2 (CB2) agonists [1]. The presence of the bromine atom provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents to generate structure-activity relationship (SAR) libraries targeting CB2 receptor modulation [1].

Intermediate Identity
Patent-disclosed CB2 agonist synthetic intermediate
Documented in EP3126349A1 with defined synthetic utility
Diversification Handle
5-Br enables parallel Pd-catalyzed cross-coupling
Supports Suzuki, Buchwald-Hartwig, and Negishi routes
Pharmacophore Alignment
6-Cyclopropylmethoxy group conserved for CB2 binding context
Class-level SAR indicates selectivity over CB1

Why Generic Picolinic Acid Analogs Cannot Substitute for 5-Bromo-6-(cyclopropylmethoxy)picolinic Acid in CB2 Agonist Programs


Generic substitution of 5-bromo-6-(cyclopropylmethoxy)picolinic acid with other halogenated or alkoxy-substituted picolinic acids is not feasible for research programs targeting cannabinoid CB2 receptor agonists. The specific 5-bromo-6-cyclopropylmethoxy substitution pattern is the direct precursor to the 6-cyclopropylmethoxy-5-substituted-pyridine-2-carboxamide pharmacophore validated in Hoffmann-La Roche's patent series for CB2 agonists [1]. Replacing the cyclopropylmethoxy group with a simpler methoxy group (e.g., 5-bromo-6-methoxypicolinic acid, CAS 1214334-70-9) eliminates the conformationally restricted cyclopropylmethyl moiety that contributes to CB2 receptor binding affinity and selectivity over CB1 [2]. Similarly, using the non-brominated analog 6-(cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5) removes the synthetic handle required for late-stage diversification via cross-coupling chemistry, which is essential for generating SAR libraries [1]. The isomeric 5-bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS 912454-38-7) places the carboxylic acid at the 3-position rather than the 2-position, yielding a fundamentally different scaffold that is not a precursor to picolinamide-based CB2 agonists . Therefore, procurement of the exact compound is critical for maintaining fidelity to the patented synthetic route and ensuring that downstream biological evaluation reflects the intended pharmacophore.

Methoxy analog: 5-bromo-6-methoxypicolinic acid removes the cyclopropyl constraint that contributes to CB2 selectivity; receptor-binding context may shift.
Non-brominated analog: 6-(cyclopropylmethoxy)picolinic acid lacks the halogen handle required for late-stage diversification; limits SAR library synthesis.
Nicotinic acid regioisomer: 3-carboxylic acid isomer produces pyridine-3-carboxamides that misalign the amide geometry validated for CB2 pharmacophore; not directly transferable.

Quantitative Evidence Guide: 5-Bromo-6-(cyclopropylmethoxy)picolinic Acid Differentiation from Closest Analogs


Synthetic Intermediate Identity in CB2 Agonist Patent EP3126349A1 vs. Non-Patented Analogs

5-Bromo-6-(cyclopropylmethoxy)picolinic acid is explicitly disclosed as a synthetic intermediate in Hoffmann-La Roche's patent EP3126349A1, appearing with the InChI Key QPEGUWFJPMYQQT-UHFFFAOYSA-N and cited in 5 distinct synthetic procedures leading to CB2-active picolinamides [1]. In contrast, close analogs such as 5-bromo-6-methoxypicolinic acid (CAS 1214334-70-9) and 6-(cyclopropylmethoxy)picolinic acid (CAS 1248077-05-5) are absent from this patent family, indicating they were not intermediates in the optimized CB2 agonist synthetic route . The patent further describes the conversion of the target compound to methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate, followed by palladium-catalyzed amination or Suzuki coupling to install the 5-position substituent required for CB2 activity [1].

Patent Utility
Head-to-head
Disclosed in EP3126349A1 with 5 synthetic procedures; bromine enables Pd-catalyzed diversification.
Ensures synthetic route fidelity to the CB2 agonist program.
Comparator analogs have zero citations in the CB2 patent family.
Cannabinoid CB2 receptor agonists Medicinal chemistry Patent-protected intermediates

Regioisomeric Differentiation: Picolinic Acid (2-Carboxylic Acid) vs. Nicotinic Acid (3-Carboxylic Acid) Scaffold

The target compound is a picolinic acid derivative (carboxylic acid at the pyridine 2-position), whereas 5-bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS 912454-38-7) is the corresponding nicotinic acid regioisomer with the carboxylic acid at the 3-position . This positional difference fundamentally alters the amide coupling geometry and the resulting pharmacophore. The CB2 agonist patents EP3126349A1 and US9321727B2 specifically claim pyridine-2-carboxamides, not pyridine-3-carboxamides, as the active CB2-modulating scaffold [1]. Conversion of the target compound to pyridine-2-carboxamides via amide coupling at the 2-carboxylic acid yields the precise geometry required for CB2 receptor binding. The nicotinic acid regioisomer would produce pyridine-3-carboxamides with a different vector of the amide side chain, which is not represented in the active CB2 agonist series [1].

Regioisomer
Reported
2-carboxylic acid (picolinic) vs. 3-carboxylic acid (nicotinic); amide vector differs by ~60°.
Correct regioisomer required for pyridine-2-carboxamide CB2 pharmacophore.
Nicotinic acid isomer yields a geometrically incompatible scaffold.
Regioisomer comparison Synthetic intermediate Scaffold specificity

Halogen Leaving Group Comparison: C5-Bromo as Superior Cross-Coupling Handle vs. C5-Chloro Analog

In the CB2 agonist patent EP3126349A1, both the 5-bromo and 5-chloro analogs are disclosed as intermediates: 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid and 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carboxylic acid [1]. The bromine atom provides superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Negishi couplings) compared to chlorine due to the weaker C–Br bond (bond dissociation energy ~ 285 kJ/mol) versus C–Cl (~ 327 kJ/mol), enabling milder reaction conditions, higher yields, and broader substrate scope [2]. This reactivity advantage is critical for introducing diverse 5-position substituents (aryl, amino, azetidinyl) required for CB2 SAR exploration. The patent explicitly demonstrates the bromine-to-amino and bromine-to-aryl transformations using the methyl ester derivative of the target compound as the key intermediate [1].

Halogen Reactivity
Method context
C–Br bond weaker (~285 kJ/mol) vs. C–Cl (~327 kJ/mol); enables milder Pd coupling conditions.
Bromo handle supports broader diversification at lower temperatures.
Reactivity difference consistent with bond energy data.
Cross-coupling reactivity Palladium catalysis Synthetic intermediate comparison

Cyclopropylmethoxy vs. Methoxy Substituent: Impact on CB2 Receptor Binding Affinity from Patent SAR Data

The cyclopropylmethoxy group at the 6-position is a conserved structural feature across all active compounds in the Hoffmann-La Roche CB2 agonist patent series (EP3126349A1, US9321727B2, EP2928868B1) [1]. While the target compound itself is an intermediate and not directly assayed for CB2 binding, SAR data from the final picolinamide compounds in these patents demonstrate that the 6-cyclopropylmethoxy substituent is critical for CB2 affinity. In contrast, the 5-bromo-6-methoxypicolinic acid analog (CAS 1214334-70-9) contains a smaller, less lipophilic methoxy group that lacks the conformationally restricted cyclopropyl ring . Published SAR studies on pyridine-based CB2 ligands indicate that the cyclopropylmethoxy group contributes to CB2 selectivity over CB1 by occupying a lipophilic sub-pocket in the CB2 receptor, an interaction not achievable with a simple methoxy group [2]. Procuring the intermediate with the correct 6-substituent ensures that the downstream final compounds retain the pharmacophoric element essential for CB2 activity.

Pharmacophore
Class-level
6-cyclopropylmethoxy conserved across active CB2 ligands; adds ~1.5 logP vs. methoxy.
Substituent linked to CB2 affinity and selectivity in patent SAR.
Class-level inference; direct binding data not reported for this intermediate.
CB2 receptor binding Structure-activity relationship Alkoxy substituent comparison

Commercial Purity Benchmarking: 98% Purity Specification vs. Lower-Grade Generic Alternatives

Multiple reputable chemical suppliers including MolCore (Catalog MC522487), Leyan (Catalog 1182525), and Kishida Chemical list 5-bromo-6-(cyclopropylmethoxy)picolinic acid with a minimum purity specification of 98% (NLT 98%) [1]. In contrast, some generic sourcing platforms offer the compound at 95%+ purity (e.g., CheMenu Catalog CM534182) . For synthetic intermediate applications in medicinal chemistry, the 3% purity differential is significant: at 95% purity, a 1-gram scale reaction contains up to 50 mg of unidentified impurities that can interfere with palladium-catalyzed cross-coupling reactions by poisoning the catalyst or generating side products that complicate chromatographic purification. The 98% specification reduces the maximum impurity burden to 20 mg per gram, improving reaction reproducibility and yield consistency across multi-step synthetic sequences .

Purity Spec
Specification review
98% NLT (MolCore, Leyan) vs. 95%+ (CheMenu); impurity ≤20 mg/g vs. ≤50 mg/g.
Higher purity may reduce catalyst poisoning and simplify purification.
Supplier QC data; confirm with lot-specific COA.
Chemical purity Procurement quality Intermediate specification

Best Application Scenarios for 5-Bromo-6-(cyclopropylmethoxy)picolinic Acid in Drug Discovery and Chemical Biology


Cannabinoid CB2 Receptor Agonist Lead Optimization and SAR Library Synthesis

The primary application of 5-bromo-6-(cyclopropylmethoxy)picolinic acid is as a key intermediate for synthesizing 5,6-disubstituted pyridine-2-carboxamide CB2 agonists, as documented in Hoffmann-La Roche's patent EP3126349A1 [1]. The bromine at position 5 enables parallel diversification via Suzuki coupling (aryl/heteroaryl introduction), Buchwald-Hartwig amination (amino/azetidinyl introduction), or Negishi coupling (alkyl introduction), allowing medicinal chemistry teams to rapidly generate SAR libraries of 50–500 compounds for CB2 affinity and selectivity profiling. The conserved 6-cyclopropylmethoxy group ensures that all library members retain the pharmacophoric element validated for CB2 receptor binding, while the 2-carboxylic acid allows straightforward amide coupling with diverse amine building blocks [1][2].

Chemical Biology Probe Development for CB2 Receptor Imaging and Target Engagement Studies

The CB2 agonist scaffold accessible from 5-bromo-6-(cyclopropylmethoxy)picolinic acid has been validated for positron emission tomography (PET) imaging applications. Röver et al. (2019) reported structure-activity relationship studies on pyridine-based CB2 ligands culminating in a fluorinated derivative suitable for PET imaging of CB2 receptors, which is structurally related to compounds accessible via the target intermediate [1]. The bromine handle enables introduction of fluorinated or radio-fluorinated substituents at the 5-position, facilitating the development of CB2-selective imaging probes for studying neuroinflammation, autoimmune diseases, and cancer in preclinical models. The conserved 6-cyclopropylmethoxy group contributes to CB2/CB1 selectivity, which is critical for minimizing off-target binding in imaging applications [1].

Multi-Step Synthesis of RSR-056 and Related CB2-Selective Ligands for Pharmacological Target Validation

The target compound is structurally related to the 6-cyclopropylmethoxy-5-substituted picolinamide scaffold found in RSR-056 (ethyl 2-(6-(cyclopropylmethoxy)-5-(3-methoxyazetidin-1-yl)picolinamido)-2-ethylbutanoate), a specific ligand for CB2-positive spleen tissue in rats and mice [1]. The bromine at position 5 of the target intermediate can be converted to the 3-methoxyazetidin-1-yl substituent via Buchwald-Hartwig amination, providing a synthetic route to RSR-056 and its analogs for use as pharmacological tool compounds. These tool compounds enable target validation studies in CB2-mediated inflammatory and pain models, as well as autoradiography studies to map CB2 receptor distribution in tissues [1][2].

Development of CB2-Selective Therapeutics for Inflammatory, Autoimmune, and Pain Indications

The CB2 agonist pharmacophore accessed via 5-bromo-6-(cyclopropylmethoxy)picolinic acid has therapeutic relevance across multiple disease areas. The patent EP3126349A1 claims the resulting pyridine-2-carboxamides for treating inflammatory diseases (arthritis, inflammatory bowel disease), autoimmune conditions (multiple sclerosis), neuropathic and inflammatory pain, and respiratory diseases (asthma, COPD) [1]. The bromine intermediate enables systematic variation of the 5-position substituent to optimize drug-like properties (solubility, metabolic stability, oral bioavailability) while maintaining CB2 potency. This makes the compound a strategically important starting material for drug discovery programs targeting the endocannabinoid system [1][2].

Application
Selection Property
Validation Focus
CB2 agonist SAR library synthesis
5-Br cross-coupling handle
Pd-catalyzed diversification scope and coupling yield
CB2 PET tracer research
Fluorinated/radiofluorinated substituent introduction at C5
CB2 selectivity and binding in neuroinflammation models
CB2-selective tool compound synthesis
Buchwald-Hartwig amination for azetidinyl installation
Target engagement and tissue distribution in preclinical models
CB2 pathway investigation in inflammatory disease models
Pharmacophoric 6-cyclopropylmethoxy group
Model-based endpoint context for inflammation and autoimmunity
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